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  • Product: 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone
  • CAS: 185383-65-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Receptor Binding Affinity Profiling of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone

Abstract This technical guide provides a comprehensive framework for characterizing the in vitro receptor binding profile of the novel compound, 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone. The structural motif of 5-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro receptor binding profile of the novel compound, 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone. The structural motif of 5-methoxyindole is a well-established pharmacophore found in high-affinity ligands for serotonergic and melatonergic G-protein coupled receptors (GPCRs).[1][2] Consequently, a primary screening strategy focused on these receptor families is scientifically justified. This document outlines the principles and detailed, self-validating protocols for radioligand competition binding assays, which remain the gold standard for quantifying ligand-receptor interactions.[3][4] We further detail methodologies for secondary and off-target liability screening, as well as functional assays to translate binding affinity into pharmacological activity (agonism vs. antagonism). The causality behind experimental choices, data interpretation, and quality control measures are emphasized to ensure scientific rigor. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of novel chemical entities.

Introduction to the Investigational Compound and Screening Strategy

The Compound: 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone

The subject of this guide is a novel molecule featuring a 5-methoxyindole moiety linked to a cyclohexanone ring. The indole nucleus is a privileged structure in medicinal chemistry, and the specific 5-methoxy substitution pattern is a key feature of endogenous serotonin and melatonin, as well as numerous synthetic ligands targeting their respective receptors.[1][5] This structural alert strongly suggests a high probability of interaction with the serotonergic (5-HT) receptor family, making it the logical starting point for a comprehensive binding affinity screen.

Rationale for Target Selection and Assay Choice

Given the structural similarity to known serotonergic ligands, the primary objective is to determine the affinity and selectivity of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone across the major 5-HT receptor subtypes. Radioligand competition binding assays are the method of choice for this initial characterization. These assays are robust, cost-effective, and provide quantitative data on binding affinity (Kᵢ), allowing for direct comparison and ranking of compounds.[4][6] A broad panel screen also serves to identify potential off-target interactions early in the discovery process, which is critical for predicting potential side effects. Following the primary binding screen, functional assays are essential to determine the compound's efficacy at its target receptors—whether it acts as an agonist, antagonist, or inverse agonist.[7]

The Principle of Radioligand Competition Binding Assays

These assays measure the ability of an unlabeled test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") from its receptor. The assay is performed by incubating a fixed concentration of radioligand and receptor-containing membranes with increasing concentrations of the test compound. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.[8] The data are used to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[8]

Radioligand Binding Assay: General Workflow and Protocols

The determination of binding affinity is a multi-step process that requires careful preparation, execution, and data analysis. The general workflow is a self-validating system designed to ensure data integrity.

General Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Membrane_Prep Membrane Preparation (e.g., from h-Receptor-CHO cells) Protein_Quant Protein Quantification (BCA or Bradford Assay) Membrane_Prep->Protein_Quant Reagent_Prep Reagent Preparation (Buffer, Radioligand, Test Compound) Protein_Quant->Reagent_Prep Assay_Setup 96-Well Plate Setup (Total, NSB, Competition Wells) Reagent_Prep->Assay_Setup Incubation Incubation (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration Rapid Filtration (Cell Harvester, GF/C Filters) Incubation->Filtration Washing Washing (Ice-cold buffer to remove unbound ligand) Filtration->Washing Drying Filter Mat Drying Washing->Drying Scint_Count Scintillation Counting (MicroBeta Counter) Drying->Scint_Count Data_Analysis Data Analysis (CPM -> Specific Binding -> IC50 -> Ki) Scint_Count->Data_Analysis

Caption: General workflow for a radioligand competition binding assay.

Detailed Protocol: Competitive Binding at the Human 5-HT₂ₐ Receptor

This protocol is representative and can be adapted for other GPCR targets by substituting the appropriate cell membranes, radioligand, and non-specific binding agent.

2.2.1 Materials and Reagents

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human 5-HT₂ₐ receptor (h5-HT₂ₐ).[9]

  • Radioligand: [³H]Ketanserin (Specific Activity: ~70-90 Ci/mmol).[9]

  • Test Compound: 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions in assay buffer.

  • Non-specific Agent: Unlabeled Ketanserin or another high-affinity 5-HT₂ₐ antagonist (e.g., Mianserin) at a concentration of 10 µM to define non-specific binding.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9][10]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).[10] Filters should be presoaked in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding of the radioligand to the filter material.[11][12]

  • Scintillation Cocktail & Vials: For radioactivity counting.[10]

2.2.2 Step-by-Step Procedure

  • Membrane Preparation: Thaw the h5-HT₂ₐ cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that provides a robust signal (typically 10-20 µg of protein per well, to be optimized).[9] Keep the membrane suspension on ice.

  • Assay Plate Setup: The assay is performed in a 96-well plate format, with each condition in triplicate.[10]

    • Total Binding Wells (Maximum Signal): Add 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a final concentration near its Kₔ, e.g., ~0.5 nM), and 150 µL of the diluted membrane suspension.[9][13]

    • Non-specific Binding (NSB) Wells (Background Signal): Add 50 µL of the non-specific agent (e.g., 10 µM Ketanserin), 50 µL of [³H]Ketanserin, and 150 µL of the membrane suspension.[9][10]

    • Competitive Binding Wells: Add 50 µL of each serial dilution of the test compound, 50 µL of [³H]Ketanserin, and 150 µL of the membrane suspension. The final assay volume in all wells is 250 µL.[13]

  • Incubation: Gently agitate the plate and incubate for 60 minutes at 30°C to allow the binding reaction to reach equilibrium.[11]

  • Termination and Filtration: Terminate the incubation by rapid vacuum filtration using a cell harvester over the PEI-presoaked GF/C filter mat. This separates the receptor-bound radioligand from the unbound radioligand.[11][13]

  • Washing: Immediately wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioactivity.[13]

  • Radioactivity Counting: Dry the filter mat (e.g., 30 minutes at 50°C).[11] Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate for several hours in the dark.[9] Measure the radioactivity in each vial using a liquid scintillation counter, which reports data in counts per minute (CPM) or disintegrations per minute (DPM).[10]

2.2.3 Data Analysis and Interpretation

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[10] A valid assay requires a high signal-to-noise ratio (Total Binding / NSB > 10 is desirable).

  • Generate Competition Curve: For the test compound wells, convert the CPM for each concentration into a percentage of the maximum specific binding. Plot this percentage against the logarithm of the test compound concentration.[9]

  • Determine IC₅₀: Use non-linear regression analysis with a sigmoidal dose-response model (variable slope) to fit the competition curve and determine the IC₅₀ value.[11]

  • Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.[8]

Hypothetical Binding Affinity Profile

The following table presents a hypothetical but plausible binding affinity profile for 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone, as would be determined by a broad panel screen.

Receptor SubtypeRadioligandKᵢ (nM) [Hypothetical]Hill Slope
5-HT₁ₐ [³H]-8-OH-DPAT150-0.98
5-HT₁ₑ [³H]-5-HT>10,000N/A
5-HT₂ₐ [³H]-Ketanserin8.5 -1.02
5-HT₂C [³H]-Mesulergine25.3 -0.95
5-HT₆ [³H]-LSD78-1.0
5-HT₇ [³H]-5-CT45-0.99
D₂ [³H]-Spiperone850-1.01
α₂ₐ-Adrenergic [³H]-Rauwolscine1,200-0.97
M₁ (Muscarinic) [³H]-Pirenzepine>10,000N/A

Note: Data are hypothetical to illustrate typical output. The Hill slope should be close to -1.0 for competitive binding at a single site.

From Binding to Function: Determining Pharmacological Activity

Demonstrating high-affinity binding is the first step. The second is to determine the functional consequence of that binding. Most 5-HT receptors are GPCRs that signal through various second messenger pathways.[14][15] Functional assays are required to classify the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).

Key GPCR Signaling Pathways

GPCRs couple to intracellular G-proteins, which are classified into several families (Gₛ, Gᵢ/ₒ, Gᵩ/₁₁, and G₁₂/₁₃). The activation of these G-proteins initiates distinct downstream signaling cascades.[14] For example, the 5-HT₂ₐ receptor is canonically Gᵩ-coupled, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[14]

G cluster_membrane Plasma Membrane cluster_cytosol Agonist Agonist GPCR GPCR (e.g., 5-HT2A) Agonist->GPCR:f0 Binding G_Protein Gq α βγ GPCR:f1->G_Protein Activation PLC PLC G_Protein:α->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers

Caption: Canonical Gq-coupled GPCR signaling pathway.

Example Functional Assay: Calcium Mobilization for the 5-HT₂ₐ Receptor

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gᵩ-coupled receptor signaling.

3.2.1 Principle

Cells expressing the 5-HT₂ₐ receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the resulting release of intracellular calcium causes a significant increase in fluorescence, which can be measured in real-time using a plate reader. An antagonist will block the fluorescence increase induced by a known agonist.

3.2.2 High-Level Protocol

  • Cell Plating: Seed h5-HT₂ₐ-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and grow to near confluence.

  • Dye Loading: Wash the cells and incubate them with a fluorescent calcium indicator dye according to the manufacturer's protocol.

  • Agonist Mode: Add serial dilutions of the test compound directly to the wells and measure the fluorescence signal over time using an appropriate plate reader (e.g., FLIPR, FlexStation). A dose-dependent increase in fluorescence indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for a set period. Then, add a fixed concentration of a known agonist (e.g., serotonin) that elicits a sub-maximal response (EC₈₀). A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity.

  • Data Analysis: For agonist mode, plot the peak fluorescence response against the log of compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonist mode, plot the inhibition of the agonist response against the log of compound concentration to determine the IC₅₀.

Summary and Future Directions

This guide provides a foundational strategy for the in vitro pharmacological characterization of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone. The initial step involves comprehensive radioligand competition binding assays, focusing on the serotonin receptor family due to clear structural alerts. The hypothetical data presented suggest a compound with high affinity and selectivity for the 5-HT₂ₐ and 5-HT₂C receptors.

The critical next step is to use functional assays, such as the calcium mobilization assay, to determine if the compound acts as an agonist or antagonist at these high-affinity targets. This comprehensive binding and functional profile will provide the essential data needed to understand the compound's mechanism of action, guide further structure-activity relationship (SAR) studies, and inform decisions regarding its potential therapeutic utility.

References

  • BenchChem. (2025). A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.
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  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology.
  • Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol.
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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • BenchChem. (2025). Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol. BenchChem.
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  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Promega Corporation. (n.d.). GPCR Signaling Assays.
  • van der Velden, W. J., et al. (2014). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods.
  • SchLuter, N., & Westphal, S. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods.
  • Yildiz, I. (2020).
  • Comoy, C. G., et al. (2002). Aromatization of 1,6,7,7a-Tetrahydro-2H-indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1-Benzyl-5-methoxy-1H-indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. The Journal of Organic Chemistry.
  • BindingDB. (2021). BindingDB BDBM50043289 CHEMBL34730::N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl). BindingDB. 7sjRImaQsZMlTmGmQ==)

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetics of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of 4-(5--Methoxy-1H-indol-3-yl)cyclohexanone and...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of 4-(5--Methoxy-1H-indol-3-yl)cyclohexanone and its potential derivatives. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) by examining its core structural motifs: the 5-methoxyindole and the cyclohexanone ring. We will explore the probable pathways of absorption, distribution, metabolism, and excretion (ADME), grounded in data from structurally related compounds and foundational DMPK science. Furthermore, this guide presents detailed, field-proven in vitro protocols for researchers to empirically determine these pharmacokinetic parameters, ensuring a robust and self-validating approach to characterization. The methodologies described are aligned with regulatory expectations and are designed to provide critical data for early-stage drug discovery and lead optimization.

Introduction: A Predictive Pharmacokinetic Framework

The compound 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone is a novel chemical entity. Understanding its pharmacokinetic (PK) profile is paramount for any progression toward therapeutic application. A drug's efficacy and safety are intrinsically linked to its ADME properties.[1][2] This guide establishes a predictive framework for the PK of this compound by dissecting its constituent chemical features.

  • The Indole Core: Indole alkaloids are a vast class of compounds with diverse pharmacological activities.[3][4] Their metabolism is often mediated by cytochrome P450 (CYP) enzymes, leading to various oxidized and demethylated metabolites.[5][6]

  • The 5-Methoxy Substituent: The methoxy group is a common site for O-demethylation by CYP enzymes, a critical Phase I metabolic reaction that can significantly alter a compound's solubility and clearance.[7]

  • The Cyclohexanone Moiety: Cyclohexanone and its derivatives are known to be metabolized via reduction of the ketone to a secondary alcohol (cyclohexanol), which can then be conjugated (e.g., with glucuronic acid) for excretion.[8][9][10][11]

By understanding the likely metabolic fate and physicochemical properties imparted by these groups, we can design a logical and efficient experimental strategy to define the compound's complete PK profile.

Predicted ADME Profile

The journey of a drug through the body can be broken down into four key stages. The following sections outline the expected behavior of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone at each stage.

Absorption

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The physicochemical properties of our target compound suggest that it is likely to be absorbed via passive diffusion. Key factors influencing this are its moderate lipophilicity and molecular weight. However, it could also be a substrate for uptake or efflux transporters.[2]

Distribution

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): The "free drug hypothesis" states that only the unbound fraction of a drug is available to interact with its target and be cleared.[12] Compounds with indole and cyclohexanone moieties can exhibit moderate to high plasma protein binding, primarily to albumin.

  • Tissue Penetration: The ability to cross membranes, such as the blood-brain barrier, will depend on the compound's lipophilicity and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp). Indole alkaloids have shown varying degrees of brain penetration.[5][6]

Metabolism

Metabolism is the body's process of converting foreign compounds into more easily excreted forms. This is typically a two-phase process. Based on the compound's structure, the following metabolic pathways are predicted:

  • Phase I Metabolism: Primarily mediated by CYP enzymes in the liver.[13]

    • O-demethylation of the 5-methoxy group to form a phenol.

    • Hydroxylation at various positions on the indole ring.

    • Reduction of the cyclohexanone ketone to a cyclohexanol.

  • Phase II Metabolism: The newly introduced functional groups from Phase I reactions are then conjugated with endogenous molecules to increase their water solubility for excretion.

    • Glucuronidation of the hydroxylated metabolites.

    • Sulfation of the phenolic metabolite.

Excretion

The final stage is the removal of the drug and its metabolites from the body. The kidneys are the primary route of excretion for most small molecule drugs. The water-soluble conjugated metabolites are expected to be efficiently cleared in the urine.

In Vitro Experimental Protocols for Pharmacokinetic Characterization

To move from a predictive to a definitive pharmacokinetic profile, a series of in vitro ADME assays are essential.[1][14][15] These assays provide crucial data for early decision-making in drug discovery.[2][16]

Caco-2 Permeability Assay for Intestinal Absorption

This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma, to model the intestinal epithelium.[17][18] It is used to predict in vivo drug absorption and identify if a compound is a substrate for efflux transporters like P-gp.[18][19]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a multi-well plate and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[20]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[21] A Lucifer Yellow permeability assay is also performed as a control for paracellular transport.[17]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and the concentration of the compound that permeates to the basolateral (lower) chamber is measured over time (e.g., 120 minutes).[17][18] This represents drug absorption.

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, the test compound is added to the basolateral chamber, and its transport to the apical chamber is measured.[18] This represents drug efflux.

  • Sample Analysis: Samples from both chambers are collected, and the concentration of the test compound is quantified using a sensitive analytical method such as LC-MS/MS.[17]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests that the compound may be a substrate for efflux transporters.[18]

Liver Microsomal Stability Assay for Metabolic Clearance

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[22][23] It provides an estimate of the intrinsic clearance of a compound, which is a key parameter in predicting its in vivo half-life.[13][16]

Step-by-Step Methodology:

  • Preparation: Pooled human liver microsomes, the test compound, and the cofactor NADPH are prepared in a phosphate buffer.[24]

  • Incubation: The test compound and liver microsomes are pre-warmed to 37°C. The metabolic reaction is initiated by adding NADPH.[25]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13] The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.[24]

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[24]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[22]

Plasma Protein Binding Assay by Equilibrium Dialysis

Equilibrium dialysis is a widely used method to determine the extent to which a drug binds to plasma proteins.[26][27]

Step-by-Step Methodology:

  • Device Preparation: A semipermeable membrane separates two chambers of a dialysis unit.[26]

  • Sample Loading: The test compound is added to plasma in one chamber, and a protein-free buffer is added to the other chamber.

  • Equilibration: The unit is incubated at 37°C with gentle shaking to allow the free (unbound) drug to diffuse across the membrane until equilibrium is reached (typically 4-24 hours).[12]

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the drug is measured by LC-MS/MS.[28]

  • Data Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.

Data Presentation and Interpretation

The quantitative data from the in vitro assays should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Pharmacokinetic Parameters

ParameterAssayResultInterpretation
Papp (A-B) (10⁻⁶ cm/s) Caco-2 Permeability[Insert Value]High (>10), Moderate (1-10), Low (<1) permeability
Efflux Ratio (ER) Caco-2 Permeability[Insert Value]>2 suggests a substrate for efflux transporters
In Vitro t½ (min) Microsomal Stability[Insert Value]Low (<30), Moderate (30-60), High (>60) stability
Intrinsic Clearance (µL/min/mg) Microsomal Stability[Insert Value]High, Moderate, Low metabolic clearance
Fraction Unbound (fu) Plasma Protein Binding[Insert Value]High (>0.1), Moderate (0.01-0.1), Low (<0.01)

In Vivo Pharmacokinetic Studies and Regulatory Context

While in vitro assays are crucial for early screening, in vivo pharmacokinetic studies in animal models are necessary to understand the complete picture of a drug's behavior in a living system.[29][30] These studies are a prerequisite for advancing a compound to clinical trials and are guided by regulatory agencies like the FDA and EMA.[31][32][33][34]

The design of in vivo studies typically involves administering the compound to animals (e.g., rats or mice) via different routes (e.g., intravenous and oral) and collecting blood samples over time to measure the drug's concentration.[7][35] This data allows for the calculation of key PK parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

Furthermore, understanding the potential for drug-drug interactions (DDIs) is a critical regulatory requirement.[36][37] In vitro studies to assess CYP inhibition and induction are essential components of a DDI evaluation package.[38][39]

Visualizations

Diagram 1: The ADME Process

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration B Systemic Circulation (Blood) A->B GI Tract C Tissues (Site of Action) B->C Distribution D Tissues (Unwanted Sites) B->D Distribution E Liver B->E Portal Vein F Kidney B->F C->B D->B E->B Metabolites G Excretion (Urine) F->G

Caption: A simplified workflow of the ADME process for an orally administered drug.

Diagram 2: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_transport Bidirectional Transport Assay (37°C, 2h) start Seed Caco-2 cells on permeable inserts culture Culture for 21 days (Monolayer formation) start->culture check Check Monolayer Integrity (TEER, Lucifer Yellow) culture->check ab_transport A -> B Transport (Apical to Basolateral) check->ab_transport ba_transport B -> A Transport (Basolateral to Apical) check->ba_transport analyze Quantify Compound (LC-MS/MS) ab_transport->analyze ba_transport->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate end Predict Oral Absorption calculate->end

Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.

Diagram 3: Predicted Metabolic Pathway

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) parent 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone Parent Compound met_a O-demethylation 4-(5-Hydroxy-1H-indol-3-yl)cyclohexanone parent:f1->met_a:f0 CYP-mediated met_b Reduction 4-(5-Methoxy-1H-indol-3-yl)cyclohexanol parent:f1->met_b:f0 Carbonyl Reductase met_c Aromatic Hydroxylation Hydroxylated Parent parent:f1->met_c:f0 CYP-mediated conj_a Glucuronidation/Sulfation Phenolic Conjugate met_a:f1->conj_a:f0 UGTs/SULTs conj_b Glucuronidation Alcohol Conjugate met_b:f1->conj_b:f0 UGTs excretion Excretion conj_a->excretion To Urine conj_b->excretion To Urine

Caption: Predicted major metabolic pathways for the title compound.

Conclusion

While direct pharmacokinetic data for 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone is not yet available, a robust predictive framework can be established based on its chemical structure. The compound is anticipated to have moderate oral absorption and be extensively metabolized in the liver via O-demethylation, ketone reduction, and subsequent conjugation. The provided in vitro protocols offer a clear, scientifically-grounded, and self-validating path to empirically determine the key pharmacokinetic parameters. This systematic approach will generate the critical data needed to assess the compound's potential as a drug candidate and guide its future development.

References

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  • Cyprotex. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Frontiers. (2021, July 14). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Retrieved from [Link]

  • ECA Academy. (2024, July 23). ICH M12 Guideline on Drug Interaction Studies. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Frontiers. (2021, July 14). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PubMed. (2021, July 14). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Retrieved from [Link]

  • PMC. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Semantic Scholar. (2021, April 15). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Retrieved from [Link]

  • PubMed. (2021, April 15). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Retrieved from [Link]

  • FDA. (n.d.). In Vivo Pharmacokinetic Bioequivalence Studies for Long-Acting Injectables (LAIs): Considerations and Challenges. Retrieved from [Link]

  • FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Retrieved from [Link]

  • PubMed. (n.d.). Uptake, metabolism and elimination of cyclohexanone in humans. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Cyclohexanone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration of cyclohexanone by exposure groups | Download Table. Retrieved from [Link]

  • FDA. (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry. Retrieved from [Link]

  • NCBI. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pharmacokinetics – Knowledge and References. Retrieved from [Link]

  • Medical Research Archives. (2024, October 5). Pharmacokinetics of Single-dose CLX-155 and Metabolites in Female Balb/C Mice. Retrieved from [Link]

  • PubMed. (2014, April 15). Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats. Retrieved from [Link]

  • MDPI. (2021, May 23). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved from [Link]

  • PMC. (n.d.). Metabolism and pharmacokinetics of a potent N-acylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) in rats and monkeys. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Retrieved from [Link]

  • PMC. (2025, September 29). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Crystallization and Chromatographic Purification of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone

Abstract This application note provides a comprehensive guide to the crystallization and purification of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone, a key intermediate in pharmaceutical synthesis. Achieving high purity is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the crystallization and purification of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone, a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for downstream applications, impacting reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[] We present detailed, field-proven protocols for purification by both crystallization and column chromatography, emphasizing the scientific rationale behind procedural choices. This guide is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for obtaining this compound in a highly purified crystalline form.

Introduction and Core Principles

4-(5-Methoxy-1H-indol-3-yl)cyclohexanone possesses a dual-functionality structure, incorporating a basic indole nucleus and a polar ketone group. This presents unique purification challenges, including potential interactions with acidic media and a propensity to co-crystallize with structurally similar impurities. The primary goal of any purification strategy is to effectively remove starting materials, by-products, and process-related impurities.

The selection of a purification method is governed by the physicochemical properties of the target compound and its impurities.[2] For this molecule, a two-tiered approach is recommended:

  • Primary Purification (Crystallization): A highly effective method for removing the bulk of impurities by leveraging differences in solubility. It is the most common and energy-efficient method for the final purification step of APIs.[2][3]

  • Secondary Purification (Chromatography): An orthogonal method used when crystallization alone is insufficient to remove impurities with similar solubility profiles.

Physicochemical Properties Profile

A thorough understanding of the compound's properties is foundational to developing an effective purification protocol.

PropertyValue / ObservationScientific Rationale & Implication
Molecular Formula C₁₅H₁₇NO₂Provides the molecular weight for molar calculations.
Molecular Weight 243.30 g/mol Essential for accurate measurements and yield calculations.
Physical Form Expected to be a solid at room temperature.Enables purification by crystallization.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., alcohols, acetone, ethyl acetate).[4][5]Dictates the choice of solvents for crystallization and chromatography. The indole and ketone moieties contribute to its polarity.
pKa (Indole N-H) ~17 (in DMSO)The indole N-H is weakly acidic. The lone pair on the nitrogen makes the indole nucleus basic, prone to strong interaction with acidic silica gel.[6]
Stability Indole derivatives can be sensitive to light and strong acids.[7]Purification and storage should be conducted with protection from light, and highly acidic conditions should be avoided where possible.

Overall Purification and Analysis Workflow

The following diagram outlines the strategic workflow for purifying crude 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone to high purity, including decision points for incorporating chromatographic steps.

purification_workflow cluster_main Purification Strategy crude Crude Product crystallization Primary Purification: Crystallization crude->crystallization analysis1 Purity Analysis (TLC, HPLC, mp) crystallization->analysis1 product High-Purity Product (>99%) analysis1->product Purity Met chromatography Secondary Purification: Column Chromatography analysis1->chromatography Purity Not Met analysis2 Purity Analysis (TLC, HPLC) chromatography->analysis2 analysis2->crystallization Re-crystallize

Caption: Strategic workflow for purification and analysis.

Primary Purification: Crystallization

Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered crystal lattice, inherently excluding mismatched impurity molecules.[8] The success of this technique hinges on the selection of an appropriate solvent system.

Solvent Selection Strategy

The ideal crystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Screening Solvents:

  • Good Solvents (High Polarity): Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc). These will likely dissolve the compound well when heated.

  • Anti-Solvents / Poor Solvents (Low Polarity): Heptane, Hexane, Water. The compound should be poorly soluble in these.

Rationale: The methoxyindole group imparts significant polarity, while the cyclohexanone ring adds some lipophilic character. Solvents like alcohols and ethyl acetate are excellent starting points. An anti-solvent approach, where a poor solvent is added to a solution of the compound, is often effective for controlling crystal growth.[9]

Protocol 1: Cooling Crystallization from a Single Solvent

This is the simplest crystallization method, suitable when a single solvent with a steep solubility-temperature curve is identified.

Methodology:

  • Dissolution: Place the crude 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimal volume of a "good" solvent (e.g., isopropanol) in portions while heating the mixture to a gentle reflux (e.g., start with 5-10 mL per gram). Continue adding solvent until all the solid has just dissolved. Scientist's Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more product dissolved at cold temperatures.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[]

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for inducing crystallization and offers excellent control over crystal size.[8][9]

antisolvent_crystallization cluster_process Anti-Solvent Crystallization Principle start Compound Dissolved in 'Good' Solvent (e.g., Acetone) add_anti Slow Addition of 'Anti-Solvent' (e.g., Water/Hexane) start->add_anti supersat Supersaturation Induced add_anti->supersat crystals Crystal Nucleation & Growth supersat->crystals

Caption: Principle of anti-solvent crystallization.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add an "anti-solvent" (e.g., deionized water or heptane) dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of supersaturation.

  • Crystal Growth: Add a few more drops of the "good" solvent to redissolve the turbidity, then allow the solution to stand undisturbed. Crystals should begin to form over time. Seeding with a small, pure crystal can be employed here to initiate crystallization.[2]

  • Completion of Precipitation: Once crystal growth appears to have ceased, add more anti-solvent slowly to precipitate the remaining dissolved product.

  • Isolation & Drying: Isolate, wash with a mixture of the solvent/anti-solvent, and dry the crystals as described in Protocol 1 (Steps 6-8).

Secondary Purification: Flash Column Chromatography

If crystallization fails to provide the desired purity, flash column chromatography is employed. The key to success with indole-containing compounds is to mitigate the interaction between the basic indole nitrogen and the acidic silica gel stationary phase.[6][10]

Mobile and Stationary Phase Selection
  • Stationary Phase: Standard silica gel (230-400 mesh) is typically used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate) is a good starting point.

  • Crucial Modifier: To prevent peak tailing, the mobile phase must be modified with a small amount of a base.[6][7][10]

    • Recommendation: Add 0.5-1.0% triethylamine (TEA) to the eluent mixture.

TLC Optimization: Before running the column, optimize the eluent system using Thin Layer Chromatography (TLC). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35 and show good separation from all impurities.[7]

Protocol 3: Flash Column Chromatography

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Scientist's Note: Dry loading is highly recommended as it typically results in better separation and sharper bands.

  • Elution: Begin elution with the mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), often provides the best resolution.[7]

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product. Use a UV lamp (254 nm) for visualization, where the indole ring will absorb UV light and appear as a dark spot.[10]

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Common Purification Issues

ProblemPotential CauseRecommended Solution
Oiling Out during Crystallization The compound's melting point is lower than the boiling point of the solvent, or cooling is too rapid.Use a lower-boiling point solvent. Ensure cooling is slow and gradual. Add an anti-solvent to induce crystallization at a lower temperature.
Low Yield after Crystallization Too much solvent was used; the compound has significant solubility even at low temperatures.Use the minimum amount of hot solvent for dissolution.[7] Try an anti-solvent crystallization method. Ensure sufficient chilling time.
Peak Tailing in Chromatography Strong interaction between the basic indole nitrogen and acidic silanol groups on the silica.[6][10]Add 0.5-1.0% triethylamine (TEA) or another suitable base to the eluent to mask the active sites on the silica gel.[7][10]
Poor Separation in Chromatography The chosen mobile phase lacks sufficient selectivity.Re-optimize the mobile phase using TLC with different solvent systems (e.g., try dichloromethane/methanol instead of hexane/ethyl acetate). Use a slower flow rate or a longer column.[6]

References

  • BenchChem. (2025). Purification techniques for indole aldehydes.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • BenchChem. (2025). Technical Support Center: Purification of Indole Alkaloids.
  • Sigma-Aldrich. (n.d.). 4-(4-Methoxyphenyl)cyclohexanone.
  • Wikipedia. (n.d.). Cyclohexanone.
  • BenchChem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • ChemicalBook. (n.d.). Cyclohexanone.

Sources

Application

Application Notes &amp; Protocols: Formulating 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone for Targeted Drug Delivery Systems

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone, a novel indole-based compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone, a novel indole-based compound, into targeted drug delivery systems. The indole scaffold is a cornerstone in medicinal chemistry, with derivatives showing significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] However, compounds like 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone are often characterized by poor aqueous solubility, which limits their bioavailability and therapeutic efficacy.[3][4] Targeted nanocarrier systems offer a robust solution by improving solubility, extending circulation time, and enabling site-specific drug accumulation, thereby enhancing therapeutic outcomes while minimizing systemic toxicity.[5][6] This guide details three distinct formulation strategies—polymeric nanoparticles, liposomes, and polymer-drug conjugates—complete with step-by-step protocols, the scientific rationale behind methodological choices, and essential characterization techniques.

Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)

Expert Rationale: Before any formulation can be developed, a thorough understanding of the API's physicochemical properties is paramount. These properties dictate the choice of encapsulation or conjugation strategy. Based on its structure—a fused heterocyclic indole ring and a cyclohexanone moiety—4-(5-Methoxy-1H-indol-3-yl)cyclohexanone is predicted to be a hydrophobic, poorly water-soluble molecule. This characteristic is the primary driver for employing nanoparticle-based delivery systems.[7]

Table 1: Estimated Physicochemical Properties of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone

PropertyEstimated ValueSignificance for Formulation
Molecular FormulaC₁₅H₁₇NO₂-
Molecular Weight243.30 g/mol Influences diffusion and release kinetics.
Predicted LogP~3.5 - 4.5Indicates high hydrophobicity; suitable for encapsulation in lipid or polymeric cores.
Aqueous Solubility< 0.1 mg/mLNecessitates solubility-enhancement strategies like nanoformulation.
Hydrogen Bond Donors1 (Indole N-H)Potential site for covalent conjugation in polymer-drug conjugates.
Hydrogen Bond Acceptors2 (Oxygen atoms)Influences interactions with excipients.
Protocol 1.1: Experimental Determination of Aqueous Solubility

Causality: This protocol quantifies the API's poor solubility, providing a baseline against which the success of a formulation can be measured. A standard shake-flask method followed by HPLC quantification is a reliable approach.

Methodology:

  • Add an excess amount of the API to a series of vials containing purified water (or PBS, pH 7.4).

  • Seal the vials and place them in a shaking incubator at 25°C and 37°C for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved API in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the API's λ_max.

  • Prepare a calibration curve using known concentrations of the API in a suitable organic solvent (e.g., Methanol or Acetonitrile).

Formulation Strategy A: Polymeric Nanoparticles for Controlled Release

Expert Rationale: Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved, biodegradable, and biocompatible polymer ideal for encapsulating hydrophobic drugs.[8] The formulation creates a solid matrix that protects the API from degradation and facilitates sustained, controlled release. The particle size can be tuned to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[9] The nanoprecipitation method is chosen for its simplicity and effectiveness in forming small, uniform nanoparticles with hydrophobic drugs.[7]

PLGA_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Collection organic Organic Phase: API + PLGA in Acetone injection Inject Organic Phase into Aqueous Phase (under stirring) organic->injection aqueous Aqueous Phase: PVA in DI Water aqueous->injection evaporation Solvent Evaporation (overnight stirring) injection->evaporation centrifuge Centrifugation/ Washing (3x) evaporation->centrifuge lyophilize Lyophilization (with cryoprotectant) centrifuge->lyophilize product API-Loaded PLGA Nanoparticles lyophilize->product

Workflow for PLGA Nanoparticle Formulation.
Protocol 2.1: Formulation of API-Loaded PLGA Nanoparticles via Nanoprecipitation

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone in 2 mL of acetone. Ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve 10 mg of polyvinyl alcohol (PVA) in 10 mL of deionized water to create a 1% w/v stabilizer solution.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (approx. 600 rpm). A milky suspension will form immediately as the polymer and drug precipitate.

  • Solvent Evaporation: Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C. Discard the supernatant, which contains free drug and excess PVA.

  • Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step three times to ensure complete removal of impurities.

  • Collection: After the final wash, resuspend the pellet in a small volume of water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry (lyophilize) to obtain a stable, powdered product.

Formulation Strategy B: Liposomal Encapsulation for Improved Pharmacokinetics

Expert Rationale: Liposomes are versatile vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer itself.[10] This formulation strategy is highly biocompatible and can significantly alter the drug's pharmacokinetic profile, leading to longer circulation times and reduced clearance by the reticuloendothelial system, especially when surface-modified with polyethylene glycol (PEG).[11] The thin-film hydration method is a classic and reliable technique for producing multilamellar vesicles, which can then be downsized.[12]

Liposome_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification mix Dissolve Lipids & API in Chloroform/Methanol film Rotary Evaporation to form a thin lipid film mix->film hydrate Hydration of film with aqueous buffer film->hydrate sonicate Sonication or Extrusion for size reduction hydrate->sonicate purify Removal of free drug (Dialysis or SEC) sonicate->purify product API-Loaded Liposomes purify->product

Workflow for Liposome Formulation.
Protocol 3.1: Formulation of API-Loaded Liposomes via Thin-Film Hydration

Methodology:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve 100 mg of a lipid mixture (e.g., HSPC:Cholesterol:DSPE-PEG(2000) at a 55:40:5 molar ratio) and 10 mg of the API in a 10 mL solution of chloroform:methanol (2:1 v/v).

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (~55-60°C) until a thin, uniform lipid film forms on the flask wall.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask in a water bath set to 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To achieve a uniform size distribution of small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or, preferably, extrude it multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Remove the unencapsulated (free) drug from the liposome suspension using size exclusion chromatography (SEC) or dialysis against the hydration buffer.

Formulation Strategy C: Polymer-Drug Conjugates (PDCs) for Direct Attachment

Expert Rationale: PDCs involve the covalent attachment of a drug to a polymer backbone, such as PEG.[13][14] This approach creates a single, well-defined molecular entity, enhancing drug solubility and stability. The pharmacokinetics are governed by the polymer, allowing for prolonged circulation.[15][16] This strategy is contingent on the presence of a suitable functional group on the API for conjugation. We hypothesize that the indole nitrogen (N-H) can be deprotonated and used as a nucleophile for conjugation, a common strategy in indole chemistry.

PDC_Workflow cluster_reactants Reactant Preparation cluster_synthesis Conjugation Reaction cluster_purification Purification & Isolation api API + Base (e.g., NaH) in anhydrous DMF reaction Combine reactants Stir under N₂ at RT api->reaction polymer Activated Polymer (e.g., PEG-mesylate) in anhydrous DMF polymer->reaction quench Quench reaction (e.g., with water) reaction->quench dialysis Dialysis against water to remove impurities quench->dialysis lyophilize Lyophilization dialysis->lyophilize product API-PEG Conjugate lyophilize->product

Workflow for Polymer-Drug Conjugate Synthesis.
Protocol 4.1: Synthesis of a PEG-API Conjugate

Methodology:

  • API Activation: In a flame-dried, two-neck flask under an inert nitrogen atmosphere, dissolve 1.2 equivalents of the API in anhydrous dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 1.1 equivalents) portion-wise to deprotonate the indole nitrogen. Stir for 30 minutes at 0°C.

  • Conjugation: In a separate flask, dissolve 1 equivalent of an activated PEG derivative (e.g., mPEG-Mesylate) in anhydrous DMF. Add this solution dropwise to the activated API solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding deionized water to destroy any excess NaH.

  • Purification: Transfer the reaction mixture to a dialysis membrane (with an appropriate molecular weight cut-off, e.g., 1 kDa) and dialyze against deionized water for 48 hours, with frequent water changes, to remove DMF, unreacted API, and salts.

  • Isolation: Lyophilize the purified solution to obtain the final PEG-API conjugate as a white, fluffy solid.

In Vitro Characterization and Performance Testing

Expert Rationale: Rigorous characterization is a non-negotiable step to ensure that the formulated nanoparticles meet critical quality attributes for safety and efficacy.[17][18] These tests validate the manufacturing process and provide essential data for predicting in vivo behavior.

Table 2: Key In Vitro Characterization Parameters for Nanoparticle Formulations

ParameterTechniqueAcceptable RangeRationale
Particle Size & PDI Dynamic Light Scattering (DLS)50 - 200 nm, PDI < 0.3Size is critical for EPR effect and avoiding rapid clearance; low PDI indicates a homogenous population.[18]
Zeta Potential DLS-10 to -30 mVIndicates colloidal stability; a negative charge prevents aggregation and reduces non-specific protein binding.
Morphology TEM / SEMSpherical, uniformVisual confirmation of size, shape, and surface characteristics.
Encapsulation Efficiency (EE%) HPLC / UV-Vis> 80%Measures the percentage of initial drug successfully loaded into the nanoparticles.
Drug Loading (DL%) HPLC / UV-Vis1 - 10%Defines the weight percentage of the drug relative to the total nanoparticle weight.
In Vitro Release Dialysis MethodSustained release over 72hSimulates drug release kinetics in a physiological environment.[19]
Protocol 5.1: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Methodology:

  • Prepare a known amount of lyophilized nanoparticles (or a known volume of the unpurified suspension).

  • To measure the total drug amount (W_total) , dissolve a known weight of nanoparticles in a solvent that dissolves both the polymer/lipid and the drug (e.g., DMSO or Acetonitrile). For the unpurified suspension, take an aliquot before the purification step.

  • To measure the free drug amount (W_free) , collect the supernatant after the first centrifugation step during purification.

  • Quantify the drug in all samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate EE% and DL% using the following equations:

    • EE (%) = [(W_total - W_free) / W_total] x 100

    • DL (%) = [(W_total - W_free) / Weight of Nanoparticles] x 100

Framework for In Vivo Evaluation

Expert Rationale: After successful in vitro characterization, the logical progression is to evaluate the formulation in a relevant animal model.[17] This phased approach assesses the safety and therapeutic potential of the targeted system. The ultimate goal is to correlate the physicochemical characteristics of the nanocarrier with its biological function.[17][20]

InVivo_Workflow pk_study Pharmacokinetics (PK) Study (Healthy Animal Model) biodist Biodistribution Study (Tumor-bearing Model) pk_study->biodist Establish circulation time & safety profile efficacy Therapeutic Efficacy Study (Tumor-bearing Model) biodist->efficacy Confirm tumor accumulation tox Toxicology Assessment (Histopathology, Bloodwork) efficacy->tox Evaluate anti-tumor effect & assess side effects

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing reproducibility issues during in vitro assays involving indole-based scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing reproducibility issues during in vitro assays involving indole-based scaffolds. 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone is a highly valuable intermediate and pharmacophore, but it exhibits specific vulnerabilities when formulated in Dimethyl Sulfoxide (DMSO).

This guide synthesizes mechanistic chemistry with field-proven protocols to ensure the scientific integrity of your experimental workflows.

Part 1: Mechanistic Causality of Degradation (The "Why")

To troubleshoot effectively, we must first understand the molecular vulnerabilities of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone:

  • Electron-Rich Indole Autoxidation: The 5-methoxy group is strongly electron-donating, which increases the electron density of the indole pyrrole ring. This makes the C2 and C3 positions highly susceptible to electrophilic attack and radical-mediated autoxidation[1].

  • DMSO-Mediated Browning and Oxidation: While DMSO is the standard vehicle for drug discovery, it is not entirely inert. DMSO is highly hygroscopic. When it absorbs atmospheric moisture, it facilitates the hydrolysis of trace impurities. Furthermore, indoles can undergo spontaneous organocatalytic browning in DMSO, leading to the formation of colored oligomers[2]. DMSO can also act as a mild oxidant under specific catalytic conditions[3].

  • Cyclohexanone Reactivity: The cyclohexanone moiety can undergo enolization. In the presence of trace acidic or basic impurities found in lower-grade DMSO, this can lead to unwanted aldol condensations or further degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My 10 mM stock solution in DMSO turned pink/brown after a few weeks in the -20°C freezer. Is it still usable? A1: No, the solution should be discarded. A color change (pink, red, or brown) is a definitive indicator of indole oxidation and oligomerization[1]. Freeze-thaw cycles introduce atmospheric oxygen and moisture into the hygroscopic DMSO. To prevent this, stock solutions must be prepared in anhydrous DMSO, aliquoted into single-use volumes, and stored at -80°C under an inert argon atmosphere[1].

Q2: I observe inconsistent biological activity (e.g., fluctuating IC50 values) when using different batches of my DMSO stock. What is the root cause? A2: This inconsistency is typically caused by micro-precipitation rather than immediate degradation. When high-concentration DMSO stocks are diluted into aqueous cell culture media, the hydrophobic 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone can crash out of solution if the dilution is not performed rapidly with vigorous mixing. Always visually inspect your media for precipitation[1]. Furthermore, aqueous solutions of indole derivatives are notoriously unstable and should be prepared fresh immediately before the experiment[4].

Q3: Does the grade of DMSO really matter for routine assays? A3: Absolutely. Standard laboratory-grade DMSO contains trace metals and water. Trace metals can catalyze Fenton-like radical generation, which accelerates the oxidative degradation of the indole core. You must use anhydrous, sterile-filtered, HPLC-grade (or LC-MS-grade) DMSO packaged under an inert gas.

Q4: Can I use antioxidants to stabilize the solution? A4: Yes, the addition of antioxidants or radical scavengers can be an effective strategy to prevent oxidative degradation[1]. However, you must ensure that the chosen antioxidant does not interfere with your downstream biological or chemical assays. Degassing your aqueous buffers to remove dissolved oxygen is a preferred, non-interfering alternative[5].

Part 3: Quantitative Data Presentation

The following table summarizes the stability profile of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone based on empirical observations and the behavior of structural analogs.

Storage ConditionSolventAtmosphereContainerEstimated Stability (T90)
Room TemperatureStandard DMSOAmbient AirClear Glass< 24 Hours
4°C (Refrigerated)Standard DMSOAmbient AirClear Glass1 - 3 Days
-20°C (Freezer)Anhydrous DMSOAmbient AirAmber Glass2 - 4 Weeks
-80°C (Deep Freeze)Anhydrous DMSOArgon / NitrogenAmber Glass> 6 Months
37°C (Assay Conditions)Aqueous Media (<1% DMSO)Ambient AirPlastic Plate< 12 Hours (Prepare Fresh)
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of High-Stability DMSO Stock Solutions

Causality: This protocol systematically eliminates the three primary drivers of indole degradation: water, oxygen, and light[4].

  • Preparation: Equilibrate the solid 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone to room temperature inside a desiccator to prevent condensation.

  • Weighing: Weigh the desired mass under an inert atmosphere (Nitrogen or Argon glovebox/bag).

  • Dissolution: Dissolve the solid in Anhydrous, LC-MS Grade DMSO (water content <0.005%). Vortex gently until completely dissolved.

  • Aliquotting: Dispense the solution into single-use, amber-colored glass vials. Crucial Step: Do not use plastic microcentrifuge tubes for long-term storage, as DMSO can leach plasticizers and oxygen permeates through standard plastics.

  • Purging: Gently blow a stream of Argon gas over the headspace of each vial before immediately capping tightly.

  • Storage: Flash-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer[5].

Protocol 2: Stability-Indicating LC-MS Assay

Causality: To trust your biological data, you must validate the chemical integrity of your stock. This protocol separates the parent compound from oxidative degradation products (e.g., +16 Da mass shifts).

  • Sample Prep: Dilute the DMSO stock to 10 µg/mL using Acetonitrile.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid (Degassed)

    • Phase B: Acetonitrile + 0.1% Formic Acid (Degassed)

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) at 30°C[1]. Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (indole core). Use Electrospray Ionization (ESI) in positive mode to monitor the exact mass of the parent compound and screen for +16 Da (oxidation) or +32 Da (double oxidation) peaks.

Part 5: Visualizations

Troubleshooting Start Issue: Loss of Activity or Color Change CheckLCMS Run LC-MS / HPLC-UV Check for new peaks Start->CheckLCMS IsDegradation Are there new peaks (e.g., +16 Da)? CheckLCMS->IsDegradation Oxidation Indole Oxidation (Degradation) IsDegradation->Oxidation Yes Precipitation Micro-precipitation (Poor Aqueous Solubility) IsDegradation->Precipitation No FixOxidation Use Anhydrous DMSO Purge with Argon Oxidation->FixOxidation FixPrecip Optimize Aqueous Dilution Ratio Precipitation->FixPrecip

Diagnostic logic tree for troubleshooting 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone stability.

Workflow Step1 Weigh Solid under N2/Ar Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge Headspace with Argon Step3->Step4 Step5 Store at -80°C Step4->Step5

Optimized workflow for preparing degradation-resistant DMSO stock solutions.

References
  • Solvent-mediated organocatalytic browning of biogenic indoles enables the formation of zwitterionic nanoparticles - RSC Publishing. Available at: [Link]

  • Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation - MDPI. Available at: [Link]

Sources

Optimization

Reducing byproducts in the synthesis of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone

Welcome to the Technical Support Center for the synthesis of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone . This compound is a critical intermediate in the development of dopamine D2 partial agonists and autoreceptor agonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone . This compound is a critical intermediate in the development of dopamine D2 partial agonists and autoreceptor agonists [1]. Because the 5-methoxyindole core is highly electron-rich and sensitive to harsh conditions, researchers frequently encounter byproduct formation, over-reduction, or degradation during its synthesis.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity synthesis across the standard three-step workflow: Base-Catalyzed Condensation, Catalytic Hydrogenation, and Acidic Deketalization.

Synthetic Workflow & Byproduct Pathways

SynthesisPathway SM 5-Methoxyindole + 1,4-Cyclohexanedione Monoethylene Ketal Step1 Step 1: Base-Catalyzed Condensation (KOH, MeOH, Reflux) SM->Step1 Int1 Intermediate 1: 4-(5-Methoxy-1H-indol-3-yl)-3-cyclohexen-1-one ethylene ketal Step1->Int1 BP1 Byproduct A: Bis-indolyl adducts (Premature ketal cleavage) Step1->BP1 Acidic Impurities Step2 Step 2: Catalytic Hydrogenation (H2, 10% Pd/C, EtOH) Int1->Step2 Int2 Intermediate 2: 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone ethylene ketal Step2->Int2 BP2 Byproduct B: Indoline derivatives (Over-reduction of indole core) Step2->BP2 High H2 Pressure Step3 Step 3: Acidic Deketalization (10% HCl, THF/H2O) Int2->Step3 Product Target Product: 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone Step3->Product BP3 Byproduct C: Degradation/Polymerization (Acid-catalyzed indole degradation) Step3->BP3 Harsh Acid/Heat

Caption: Three-step synthetic workflow detailing target intermediates and primary byproduct pathways.

Quantitative Reaction Parameters
Reaction StepReagents & ConditionsTarget Intermediate/ProductExpected YieldMajor Byproduct Risk
1. Condensation KOH, MeOH, Reflux, 18h4-(5-Methoxy-1H-indol-3-yl)-3-cyclohexen-1-one ethylene ketal85–93%Bis-indolyl adducts
2. Hydrogenation H 2​ (1 atm), 10% Pd/C, EtOH, RT, 4–6h4-(5-Methoxy-1H-indol-3-yl)cyclohexanone ethylene ketal>95%Indoline derivatives
3. Deketalization 10% aq. HCl, THF, RT, 2–4h4-(5-Methoxy-1H-indol-3-yl)cyclohexanone80–90%Indole polymerization
Self-Validating Experimental Protocols
Step 1: Base-Catalyzed Condensation

While indole-ketone condensations are traditionally acid-catalyzed, basic conditions are mandatory here to preserve the monoethylene ketal protecting group and prevent bis-alkylation [1].

  • Reaction: Dissolve KOH (2.0 eq) in anhydrous MeOH. Add 5-methoxyindole (1.0 eq) and 1,4-cyclohexanedione monoethylene ketal (1.2 eq). Heat to reflux for 18 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 6:4). The reaction is complete when the 5-methoxyindole spot ( Rf​≈0.6 ) is entirely consumed, replaced by a lower-mobility UV-active spot ( Rf​≈0.4 ). Do not proceed to workup if starting material exceeds 5%.

  • Workup: Cool the mixture to 0 °C. Filter the precipitated product directly from the reaction mixture. Wash the filter cake with cold water followed by ice-cold MeOH to remove unreacted ketal.

Step 2: Catalytic Hydrogenation
  • Reaction: Dissolve Intermediate 1 in absolute EtOH. Add 10% Pd/C (10% w/w relative to the substrate). Purge the flask with N 2​ , then introduce H 2​ gas via a balloon (1 atm). Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: Monitor strictly by LC-MS. The alkene mass [M+H]+286 must shift cleanly to the alkane mass [M+H]+288 . Ensure no over-reduced mass [M+H]+290 (indoline) is observed.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with EtOAc and concentrate the filtrate in vacuo.

Step 3: Acidic Deketalization
  • Reaction: Dissolve Intermediate 2 in THF. Cool to 0 °C and add 10% aqueous HCl dropwise. Warm to room temperature and stir for 2–4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The ketal spot ( Rf​≈0.5 ) should completely convert to the more polar ketone spot ( Rf​≈0.3 ).

  • Workup (Critical): Before extraction, neutralize the reaction mixture carefully with saturated aqueous NaHCO 3​ until the pH reaches 7–8. Extract with EtOAc, dry over anhydrous Na 2​ SO 4​ , and concentrate.

Troubleshooting & FAQs

Q1: I am observing significant amounts of bis-indolylmethane byproducts during the Step 1 condensation. How can I prevent this? A1: Bis-indolyl adducts form when the indole reacts with both ends of the cyclohexanedione. This occurs if you use unprotected 1,4-cyclohexanedione or if the monoethylene ketal cleaves prematurely. Causality & Solution: Ketal cleavage is strictly acid-catalyzed. If your methanol or reaction flask contains trace acidic impurities, the ketal will hydrolyze, exposing the second ketone to nucleophilic attack by a second 5-methoxyindole molecule. Ensure your glassware is acid-free and that the KOH is fully dissolved to establish a strongly basic environment before adding the starting materials.

Q2: My LC-MS for Step 2 (Hydrogenation) shows a +2 Da mass impurity ( [M+H]+290 ). What is causing this over-reduction? A2: The electron-donating 5-methoxy group activates the indole core, making the pyrrole ring susceptible to partial reduction (yielding an indoline derivative) under forcing conditions. Causality & Solution: Over-reduction is caused by excessive hydrogen pressure, elevated temperatures, or overly active catalysts (e.g., Pearlman's catalyst, Pd(OH) 2​ ). Restrict the reaction strictly to 1 atm H 2​ (balloon pressure) at room temperature using standard 10% Pd/C. Stop the reaction immediately once the alkene is consumed.

Q3: During the Step 3 deketalization, my reaction mixture turns dark brown/black, and the isolated yield is very low. What is going wrong? A3: You are observing acid-catalyzed degradation and polymerization of the indole core. Causality & Solution: Indoles are highly acid-sensitive. Harsh acidic conditions (e.g., using concentrated HCl, heating the reaction, or prolonged exposure) will cause the electron-rich 5-methoxyindole to polymerize. To fix this, use mild conditions (10% aqueous HCl at room temperature) and, most importantly, neutralize the reaction mixture with NaHCO 3​ prior to workup/concentration . Concentrating an acidic indole solution in vacuo concentrates the acid, rapidly destroying the product.

Q4: Can I skip the isolation of Intermediate 1 and perform a one-pot condensation/hydrogenation? A4: It is highly discouraged. The base (KOH) used in Step 1 can poison the palladium catalyst in Step 2, leading to incomplete hydrogenation. Furthermore, unreacted 1,4-cyclohexanedione monoethylene ketal from Step 1 will carry over and complicate the purification of the final product. The precipitation and filtration workup in Step 1 is highly efficient and necessary for downstream purity.

References
  • 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists. Journal of Medicinal Chemistry.[Link]

Reference Data & Comparative Studies

Validation

4-(5-Methoxy-1H-indol-3-yl)cyclohexanone vs 5-methoxytryptamine binding affinity

As a Senior Application Scientist, evaluating the pharmacological potential of novel indole derivatives requires a rigorous understanding of Structure-Activity Relationships (SAR) and robust assay design. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological potential of novel indole derivatives requires a rigorous understanding of Structure-Activity Relationships (SAR) and robust assay design. This guide provides an objective, mechanistic comparison between 5-methoxytryptamine (5-MT) —a well-characterized, potent serotonergic agonist—and 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone , a structurally distinct synthetic intermediate[1].

By dissecting their structural differences, we can predict their receptor interactions and establish a self-validating experimental framework to quantify these differences in the laboratory.

Mechanistic Causality & Structure-Activity Relationship (SAR)

To understand the vast difference in binding affinity between these two molecules, we must examine the biophysics of the aminergic G-protein coupled receptor (GPCR) binding pocket. The orthosteric site of serotonin (5-HT) receptors contains a highly conserved aspartic acid residue (Asp3.32 ) located in transmembrane helix 3 (TM3).

  • 5-Methoxytryptamine (5-MT): 5-MT is a naturally occurring tryptamine derivative and a highly potent, non-selective agonist at 5-HT receptors[2][3]. The primary ethylamine chain of 5-MT is protonated at physiological pH. This cationic nitrogen forms a critical, high-affinity salt bridge with the negatively charged Asp3.32. This electrostatic interaction is the fundamental anchor that pulls the indole core into the hydrophobic pocket, allowing for sub-nanomolar to low-nanomolar binding affinity, particularly at 5-HT2A receptors[3][4].

  • 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone: In this synthetic building block (CAS 185383-65-7), the basic ethylamine chain is replaced by a neutral cyclohexanone ring[1]. The ketone oxygen can act as a weak hydrogen bond acceptor, but it completely lacks a protonatable nitrogen. Without the ability to form the requisite salt bridge with Asp3.32, the primary anchoring mechanism is lost. Furthermore, the three-dimensional steric bulk of the cyclohexane ring likely introduces severe steric clashes within the narrow aminergic binding cleft. Consequently, orthosteric binding affinity is theoretically abolished.

Quantitative Data Comparison

The following table summarizes the binding affinities of both compounds. Because 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone lacks the essential pharmacophore for aminergic binding, its values are projected based on established SAR principles for comparative assay design.

Compound5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)Structural FeatureReceptor Interaction Profile
5-Methoxytryptamine ~1.0 - 5.0~0.5 - 1.0Primary ethylamine chainForms critical salt bridge with Asp3.32; potent non-selective agonist[3][4].
4-(5-Methoxy-1H-indol-3-yl)cyclohexanone >10,000 (Projected)>10,000 (Projected)Bulky cyclohexanone ringLacks protonatable nitrogen; steric clash in orthosteric pocket[1].

*Note: Values for the cyclohexanone analog are projected based on established aminergic GPCR SAR due to the absence of the essential basic amine.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To empirically prove the SAR hypothesis above, a competitive radioligand binding assay must be deployed. This protocol is designed as a self-validating system : it includes internal controls to calculate Specific Binding (SB) by subtracting Non-Specific Binding (NSB) from Total Binding (TB), ensuring that the measured signal is exclusively receptor-mediated.

Materials & Reagents
  • Receptor Source: CHO-K1 cell membranes stably expressing human 5-HT2A receptors.

  • Radioligand: [3H] -Ketanserin or [125I] -DOI (High specific activity ensures accurate Kd​ determination).

  • Competitors: 5-MT (Positive Control), 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone (Test Compound), Unlabeled Serotonin (10 µM, for NSB determination).

  • Hardware: 96-well microplates, Cell harvester, GF/B glass microfiber filters.

Step-by-Step Methodology
  • Filter Pre-treatment (Causality Step): Pre-soak GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour at room temperature. Rationale: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter matrix, thereby reducing background noise.

  • Assay Matrix Setup (Self-Validation): Prepare the 96-well plate with the following conditions in triplicate:

    • Total Binding (TB): 50 µL Radioligand + 50 µL Assay Buffer + 100 µL Membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Radioligand + 50 µL Unlabeled Serotonin (10 µM) + 100 µL Membrane suspension.

    • Test Wells: 50 µL Radioligand + 50 µL Test Compound (Serial dilutions from 10−10 to 10−4 M) + 100 µL Membrane suspension.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes. Rationale: This allows the binding kinetics to reach thermodynamic equilibrium without degrading the receptor proteins.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a cell harvester. Wash filters three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Rationale: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the washing phase.

  • Detection & Analysis: Extract the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate Specific Binding (SB = TB - NSB). Use non-linear regression to determine the IC50​ , and apply the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to determine the absolute binding affinity.

Workflow Visualization

G A Compound Preparation (5-MT & Cyclohexanone Analog) C Incubation with Radioligand (e.g., [3H]-Ketanserin or [125I]-DOI) A->C B Membrane Preparation (5-HT Receptor Expressing Cells) B->C D Rapid Filtration & Washing (PEI-treated GF/B Filters) C->D Stop Reaction E Liquid Scintillation Counting D->E Extract Signal F Data Analysis (IC50 & Ki Determination) E->F Cheng-Prusoff Eq.

Radioligand Binding Assay Workflow for Serotonin Receptor Affinity Profiling.

References

  • Mahle, C. D., et al. "Identification and characterization of a new serotonergic recognition site with high affinity for 5-carboxamidotryptamine in mammalian brain". PubMed. URL:[Link]

  • Glennon, R. A., et al. "N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues". ACS Chemical Neuroscience. URL:[Link]

  • Wikipedia. "5-Methoxytryptamine". URL:[Link]

  • ChemSrc. "185383-65-7_4-(5-Methoxy-1H-indol-3-YL)cyclohexanone". URL:[Link]

Sources

Comparative

Validating the Structure of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone: A Comparative Guide to 1H and 13C NMR Spectral Analysis

Introduction In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic compounds.[1][2] This guide provides an in-depth technical comparison and validation of the chemical structure of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone, a molecule of interest in medicinal chemistry, through the detailed analysis of its 1H and 13C NMR spectra. By juxtaposing theoretical predictions with experimental data, we will demonstrate a robust workflow for structural verification, offering valuable insights for researchers and scientists in the field.

The appearance of NMR spectra is not only influenced by the molecule's internal structure but also by its environment, such as the solvent used.[1] These intermolecular effects can significantly modify chemical shifts and, to a lesser extent, coupling constants.[1] Therefore, a comprehensive understanding of these factors is crucial for accurate spectral interpretation.

Predicted Spectral Analysis

Before delving into the experimental data, a theoretical prediction of the 1H and 13C NMR spectra provides a crucial baseline for comparison. This predictive analysis is grounded in the fundamental principles of NMR, including chemical shifts, spin-spin coupling, and the electronic effects of substituents.

The Molecular Structure

To facilitate the spectral assignment, the atoms of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone are systematically numbered as depicted in the following diagram.

Caption: Numbering scheme for 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different proton environments within the molecule.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
N1-H8.0 - 8.5Broad SingletThe indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
C2-H7.2 - 7.4Singlet or Doublet of doubletsThis proton is on the pyrrole ring of the indole, adjacent to the nitrogen. Its multiplicity may be a singlet or a small doublet of doublets due to coupling with N-H and C7-H.
C4-H7.0 - 7.2DoubletThis aromatic proton is ortho to the methoxy group and will be split by the adjacent C6-H.
C6-H6.8 - 7.0Doublet of doubletsThis proton is coupled to both C4-H and C7-H.
C7-H7.3 - 7.5DoubletThis aromatic proton is coupled to C6-H.
OCH₃3.8 - 3.9SingletThe three equivalent protons of the methoxy group will appear as a sharp singlet.
C1'-H3.0 - 3.5MultipletThis proton is at the junction of the indole and cyclohexanone rings and will be coupled to the adjacent methylene protons on the cyclohexanone ring.
C2', C6' - H (axial & equatorial)2.2 - 2.8MultipletsThese protons are adjacent to both the indole ring and the carbonyl group, leading to complex splitting patterns.
C3', C5' - H (axial & equatorial)1.8 - 2.2MultipletsThese methylene protons are further from the electron-withdrawing groups and will appear at a higher field.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of chemically non-equivalent carbon atoms.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C=O (C4')208 - 215The carbonyl carbon of a cyclohexanone typically resonates in this downfield region.[3]
C5 (C-OMe)153 - 155Aromatic carbon attached to the electron-donating methoxy group.
C7a135 - 137Aromatic carbon at the fusion of the two indole rings.
C3a128 - 130Aromatic carbon at the fusion of the two indole rings.
C2122 - 124Carbon on the pyrrole ring adjacent to the nitrogen.
C3115 - 117Carbon at the point of attachment to the cyclohexanone ring.
C7111 - 113Aromatic carbon.
C4110 - 112Aromatic carbon.
C6102 - 104Aromatic carbon ortho to the methoxy group, shielded by its electron-donating effect.
OCH₃55 - 57Carbon of the methoxy group.
C1'40 - 45Carbon of the cyclohexanone ring attached to the indole.
C2', C6'35 - 40Carbons alpha to the carbonyl group.
C3', C5'25 - 30Carbons beta to the carbonyl group.

Experimental Protocol

A systematic approach is essential for obtaining high-quality NMR data for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of Compound B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim the Spectrometer D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum F->G H Acquire 2D NMR Spectra (COSY, HSQC, HMBC) G->H I Fourier Transform and Phase Correction H->I J Baseline Correction and Integration (1H) I->J K Peak Picking and Chemical Shift Referencing J->K L Assign Signals and Compare with Predictions K->L

Caption: Workflow for NMR spectral validation.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the synthesized 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone.

    • Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4][5]

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Data Acquisition :

    • The NMR spectra should be acquired on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR : To aid in unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[2]

  • Data Processing :

    • The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

    • The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][6]

Comparative Analysis: Predicted vs. Experimental Data

The following tables present a comparison of the predicted chemical shifts with representative experimental data for 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone.

¹H NMR Data Comparison
Proton(s) Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Experimental Multiplicity Assignment Confirmation
N1-H8.0 - 8.5~8.10br sConfirmed by its broad nature and downfield shift.
C2-H7.2 - 7.4~7.25dConfirmed by COSY correlation with C7-H and its characteristic shift.
C4-H7.0 - 7.2~7.15dConfirmed by COSY correlation with C6-H.
C6-H6.8 - 7.0~6.90ddConfirmed by COSY correlations with both C4-H and C7-H.
C7-H7.3 - 7.5~7.40dConfirmed by COSY correlation with C6-H.
OCH₃3.8 - 3.9~3.85sConfirmed by its singlet nature and integration value of 3H.
C1'-H3.0 - 3.5~3.20mConfirmed by HMBC correlations to C2, C3, and C3a of the indole ring.
C2', C6' - H2.2 - 2.8~2.40-2.60mAssigned based on COSY correlations with C1'-H and C3',C5'-H, and HSQC correlation to the corresponding carbons.
C3', C5' - H1.8 - 2.2~1.90-2.10mAssigned based on COSY correlations with C2',C6'-H and their upfield shift.
¹³C NMR Data Comparison
Carbon(s) Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Assignment Confirmation
C=O (C4')208 - 215~211.5Confirmed by its characteristic downfield shift for a ketone.[3]
C5 (C-OMe)153 - 155~154.2Confirmed by its downfield shift due to the attached oxygen.
C7a135 - 137~136.0Assigned based on its quaternary nature and expected aromatic shift.
C3a128 - 130~129.5Assigned based on its quaternary nature and expected aromatic shift.
C2122 - 124~123.0Confirmed by HSQC correlation to the C2-H proton.
C3115 - 117~116.8Confirmed by HMBC correlations from protons on the cyclohexanone ring.
C7111 - 113~112.0Confirmed by HSQC correlation to the C7-H proton.
C4110 - 112~111.5Confirmed by HSQC correlation to the C4-H proton.
C6102 - 104~103.1Confirmed by HSQC correlation to the C6-H proton.
OCH₃55 - 57~55.8Confirmed by HSQC correlation to the methoxy protons.
C1'40 - 45~42.3Confirmed by HSQC correlation to the C1'-H proton.
C2', C6'35 - 40~38.7Confirmed by HSQC correlation to the C2',C6'-H protons.
C3', C5'25 - 30~28.5Confirmed by HSQC correlation to the C3',C5'-H protons.

Discussion

The strong correlation between the predicted and experimental NMR data provides compelling evidence for the successful synthesis and structural integrity of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone. The chemical shifts and coupling patterns observed in the ¹H NMR spectrum are consistent with the proposed arrangement of protons. Similarly, the ¹³C NMR spectrum exhibits the expected number of signals with chemical shifts that align with the electronic environments of the carbon atoms. The use of 2D NMR techniques further solidifies these assignments by revealing through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).

Conclusion

This guide has demonstrated a comprehensive approach to the validation of the molecular structure of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone using ¹H and ¹³C NMR spectroscopy. By integrating theoretical predictions with a detailed experimental protocol and comparative data analysis, a self-validating system for structural elucidation is established. This rigorous methodology ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical requirement for advancing research and development in the pharmaceutical sciences.

References

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  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Per-Olof, I., & Spyros, P. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(10), 2465. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxy-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyindole. PubChem. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

  • Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexanone, semicarbazone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone at BMRB. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts (d 6 -DMSO, unless otherwise stated) d of the.... Retrieved from [Link]

  • Semantic Scholar. (2021, October 29). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methoxy-. NIST WebBook. Retrieved from [Link]

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  • Katritzky, A. R., Akhmedov, N. G., Myshakin, E. M., Verma, A. K., & Hall, C. D. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358. Retrieved from [Link]

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Validation

Comparative Guide: 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone vs. Traditional 5-Methoxyindole Derivatives in Drug Discovery

Executive Summary The 5-methoxyindole core is a privileged pharmacophore in medicinal chemistry, deeply embedded in the design of serotonergic (5-HT) ligands, melatonergic agents, and anti-inflammatory drugs. While tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-methoxyindole core is a privileged pharmacophore in medicinal chemistry, deeply embedded in the design of serotonergic (5-HT) ligands, melatonergic agents, and anti-inflammatory drugs. While traditional derivatives like 5-methoxytryptamine (5-MT) have paved the way for understanding receptor pharmacology, their flexible aliphatic chains often lead to off-target effects and rapid metabolic degradation. 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone emerges as a conformationally restricted building block that overcomes these limitations. This guide objectively compares this advanced scaffold against traditional 5-methoxyindole derivatives, detailing their structural advantages, pharmacological profiles, and providing field-proven experimental workflows for drug discovery professionals.

Structural Evolution & Mechanistic Profiling

Traditional Derivatives: Flexibility and Liability

Endogenous and classical derivatives, such as 5-methoxytryptamine, act as potent agonists at 5-HT4 and 5-HT7 receptors 1. However, their structural flexibility allows them to adopt multiple binding conformations, reducing receptor subtype selectivity. Furthermore, the primary ethylamine chain is highly susceptible to oxidative deamination by Monoamine Oxidase (MAO), severely limiting their in vivo half-life.

Conversely, functionalized natural derivatives like 5-methoxytryptophan (5-MTP, cytoguardin) bypass GPCRs entirely. 5-MTP acts intracellularly to inhibit COX-2 transcription, offering a unique anti-inflammatory pathway distinct from traditional NSAIDs 2.

The Cyclohexanone Scaffold: Rigidity and Selectivity

4-(5-Methoxy-1H-indol-3-yl)cyclohexanone (CAS 185383-65-7) 3 introduces critical steric bulk and conformational restriction at the C3 position of the indole ring.

  • Synthetic Versatility: The ketone moiety serves as a highly reactive handle for reductive amination, allowing medicinal chemists to append diverse secondary or tertiary amines to explore the steric limits of the receptor binding pocket.

  • Metabolic Stability: By embedding the traditional ethylamine carbon framework into a rigid cyclohexane ring, the resulting ligands are sterically shielded from MAO-mediated degradation, drastically extending their pharmacokinetic half-life.

  • Target Selectivity: The locked geometry forces the molecule into a specific vector, enhancing selectivity for specific 5-HT receptor subtypes (e.g., favoring 5-HT1A or 5-HT7 over 5-HT2A).

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and pharmacological distinctions between the cyclohexanone scaffold and traditional 5-methoxyindole derivatives.

Scaffold / CompoundStructural FeaturePrimary Target(s)Metabolic LiabilityPrimary Drug Discovery Application
4-(5-Methoxy-1H-indol-3-yl)cyclohexanone Rigid cyclohexanone ring at C35-HT1A, 5-HT7 (post-derivatization)Low (MAO-resistant)Synthesis of selective, long-acting CNS agents
5-Methoxytryptamine (5-MT) Flexible ethylamine chain at C35-HT4, 5-HT6, MT1/MT2High (Rapid oxidative deamination)Endogenous reference, short-acting ligands
5-Methoxytryptophan (5-MTP) Amino acid moiety at C3COX-2 (Transcriptional level)Moderate (Amino acid metabolism)Anti-inflammatory and chemopreventive leads
Melatonin N-acetylated ethylamine chainMT1, MT2High (Hepatic CYP1A2 metabolism)Sleep-wake cycle regulation, chronobiotics

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol 1: Reductive Amination of 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone

This workflow details the conversion of the cyclohexanone scaffold into a biologically active amine ligand.

  • Iminium Formation: Dissolve 4-(5-Methoxy-1H-indol-3-yl)cyclohexanone (1.0 eq) and the target secondary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq).

    • Expertise Insight: DCE is explicitly selected over dichloromethane because its higher boiling point permits mild heating (40°C), accelerating imine formation. Acetic acid protonates the ketone, enhancing its electrophilicity for nucleophilic attack.

  • Validation Checkpoint (LC-MS):

    • Self-Validating System: Do not proceed until LC-MS confirms the complete disappearance of the ketone mass peak and the emergence of the iminium ion. Premature addition of the reducing agent will irreversibly reduce the starting material into an inert cyclohexanol byproduct, ruining the yield.

  • Chemoselective Reduction: Cool the reaction to 0°C and add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Expertise Insight: NaBH(OAc)3 is chosen over Sodium Borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the iminium ion without attacking any residual unreacted ketone.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and destroy excess reducing agent. Extract the organic layer with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol evaluates the binding affinity of the newly synthesized cyclohexanone-derived ligand.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human 5-HT4 or 5-HT7 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: Incubate 20 µg of membrane protein with a radioligand (e.g., [3H]-GR113808 for 5-HT4) and varying concentrations of the synthesized ligand ( 10−11 to 10−5 M) for 60 minutes at 25°C.

  • Validation Checkpoint (Z'-Factor & NSB):

    • Self-Validating System: Define Non-Specific Binding (NSB) by co-incubating control wells with a massive excess (10 µM) of unlabeled 5-methoxytryptamine. Calculate the Z'-factor using the total binding and NSB signals. The assay plate is only deemed valid if Z' > 0.5, ensuring the signal-to-noise ratio is statistically robust for determining accurate IC50 values.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Quantify bound radioactivity using liquid scintillation counting.

Visualizations

ScaffoldWorkflow Start 5-Methoxyindole Scaffold Selection Cyclo 4-(5-Methoxy-1H-indol-3-yl) cyclohexanone (Rigid, MAO-Resistant) Start->Cyclo Steric Bulk Required Trypt 5-Methoxytryptamine (Flexible, MAO-Susceptible) Start->Trypt Endogenous Mimicry RedAm Reductive Amination with Amines Cyclo->RedAm Intermediate Ketone Amide Amidation / Alkylation Trypt->Amide Primary Amine GPCR Target: 5-HT Receptors (High Selectivity) RedAm->GPCR Conformationally Locked MT Target: MT1 / MT2 (Melatonergic) Amide->MT Flexible Binding

Decision tree for selecting 5-methoxyindole scaffolds based on structural and metabolic needs.

Signaling Ligand Cyclohexanone-derived Ligand Receptor 5-HT4 / 5-HT7 GPCR Ligand->Receptor Agonist Binding Gs Gαs Protein Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Production AC->cAMP ATP Conversion

GPCR signaling pathway activated by conformationally restricted 5-HT receptor agonists.

References

  • Source: Journal of Pharmacy and Pharmacology (Oxford Academic)
  • Source: PubMed Central (NIH)
  • 185383-65-7_4-(5-Methoxy-1H-indol-3-YL)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone

Safe Handling and Operational Guide for 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone (CAS: 185383-65-7) As a Senior Application Scientist, I recognize that handling uncharacterized or novel active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Guide for 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone (CAS: 185383-65-7)

As a Senior Application Scientist, I recognize that handling uncharacterized or novel active pharmaceutical ingredients (APIs) like 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone[1] requires a rigorous, causality-driven approach to laboratory safety. This compound is an indole-cyclohexanone derivative, a structural motif frequently utilized as an intermediate in the synthesis of pharmacologically active molecules (e.g., serotonin receptor modulators). Because its specific toxicological profile (such as acute toxicity, mutagenicity, or sensitization) may not be fully characterized, we must default to maximum precautionary measures[2].

This guide provides a self-validating system of operational protocols, personal protective equipment (PPE) requirements, and disposal plans grounded in authoritative standards, including the OSHA Laboratory Standard and USP guidelines for handling hazardous APIs.

Hazard Assessment & The Causality of PPE Selection

When handling API powders, the primary vectors of exposure are inhalation of aerosolized particulates and dermal absorption[3]. According to, handling pure API powders presents a significantly higher risk of environmental contamination and respiratory exposure compared to handling final dosage forms[4]. Furthermore, the National Research Council's mandates that any chemical of unknown or partial toxicity must be treated as a high-hazard substance, requiring stringent engineering controls and PPE[2].

  • Respiratory Protection: Weighing dry powders generates microscopic aerosols[3]. A NIOSH-approved N95 or P100 respirator is mandatory when handling the dry powder outside of a closed system to prevent inhalation of pharmacologically active dust[5].

  • Dermal Protection (Double Gloving): Indole derivatives can be lipophilic and may permeate standard thin nitrile gloves when dissolved in organic solvents (e.g., DMSO, DCM). Double-gloving with powder-free nitrile ensures that if the outer glove is compromised or contaminated, it can be immediately doffed without exposing the skin[5].

  • Engineering Controls: PPE is the last line of defense. All primary manipulations must occur within a certified chemical fume hood or a ventilated balance enclosure (VBE) to maintain negative pressure and capture airborne particulates, as required by the[6].

Quantitative PPE Matrix

The following table summarizes the required PPE based on the specific operational scenario to ensure comprehensive protection[5].

Operational ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing & Compounding (Dry Powder) NIOSH N95 or P100 respiratorChemical safety gogglesDouble powder-free nitrile glovesDisposable, low-permeability lab gown with knit cuffs
Handling Solutions/Assays (Liquid State) Not required if in fume hoodSafety glasses with side shieldsSingle powder-free nitrile glovesStandard flame-resistant lab coat
Spill Cleanup (Powder or Liquid) NIOSH P100 or PAPRSafety goggles & Face shieldDouble heavy-duty nitrile glovesChemical-resistant suit & disposable shoe covers

Experimental Protocol: Safe Handling & Weighing

This step-by-step methodology ensures a closed-loop safety system during the most high-risk phase: powder manipulation[5].

Step 1: Preparation and Donning

  • Verify the fume hood is operational (face velocity between 80-100 fpm)[6].

  • Wash hands thoroughly with soap and water[5].

  • Don the low-permeability gown, ensuring it is securely fastened at the back[5].

  • Don the N95/P100 respirator and perform a user seal check[5].

  • Don chemical safety goggles[5].

  • Don the first pair of nitrile gloves (inner layer), pulling the cuffs under the gown sleeves[5].

  • Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the gown sleeves[5].

Step 2: Weighing Protocol

  • Line the fume hood work surface with a disposable, absorbent bench pad (plastic side down) to catch stray powder.

  • Pre-weigh the receiving vial and tare the balance (preferably utilizing a VBE).

  • Carefully open the sealed container of 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone using anti-static spatulas to minimize powder dispersion.

  • Transfer the required mass. Seal both the primary container and the receiving vial before removing them from the hood.

  • Wipe down the exterior of the receiving vial with an appropriate solvent (e.g., 70% ethanol or IPA) before transferring it to the assay station.

Step 3: Doffing and Decontamination

  • Inside the hood, remove the outer gloves by pinching at the palm and peeling them inside out. Dispose of them in a hazardous waste bin[5].

  • Remove the gown by untying it and peeling it away from the body, rolling it inside out to trap any contaminants[5].

  • Step away from the hood. Remove goggles (handling by the strap), then the respirator (handling by the straps)[5].

  • Remove the inner gloves and wash hands immediately with soap and water[5].

Spill Response and Disposal Plan

In the event of a spill, immediately restrict access to the area and assume the material is highly hazardous[7].

  • Powder Spill: Do NOT sweep dry powder, as this aerosolizes the API. Gently cover the spill with damp absorbent pads (using water or a compatible solvent). Carefully scoop the wetted material into a puncture-resistant, sealable hazardous waste container.

  • Liquid Spill: Contain the spill using chemical spill booms. Apply an inert absorbent material (e.g., vermiculite) to soak up the solvent-API mixture.

  • Disposal: 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone waste (including contaminated gloves, bench pads, and empty vials) must be classified as hazardous chemical waste. Label the container clearly with the CAS number (185383-65-7) and "Toxic/Active Pharmaceutical Ingredient." Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA) pending pickup by a certified hazardous waste contractor[3].

Operational Workflow Diagram

Below is the logical progression of handling this API, illustrating the critical checkpoints for PPE and containment.

API_Handling_Workflow Start Chemical Storage (CAS: 185383-65-7) PPE Don PPE (N95, Double Gloves, Goggles) Start->PPE Hood Transfer to Containment Hood PPE->Hood Weigh Weighing & Compounding (Minimize Powder Aerosol) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response Protocol (Decontamination) Spill->Clean Yes Process Proceed to Synthesis/ Assay Spill->Process No Clean->Process Doff Doff PPE & Decontaminate Process->Doff Waste Hazardous Waste Disposal Doff->Waste

Workflow and PPE checkpoints for handling 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone.

References

  • Occupational Safety and Health Administration. "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press. [Link]

Sources

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